molecular formula C25H32N2O5S B4016642 ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate

ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate

Cat. No.: B4016642
M. Wt: 472.6 g/mol
InChI Key: BMXSQLOLVUGUAN-UHFFFAOYSA-N
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Description

Ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzenesulfonyl and anilino groups. The final step involves the esterification of the carboxylate group.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Benzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzenesulfonyl chloride under basic conditions.

    Attachment of Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to increased potency.

Comparison with Similar Compounds

Ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate: Similar structure but lacks the anilino group.

    N-(benzenesulfonyl)piperidine: Lacks the ester and anilino groups.

    4-(benzenesulfonyl)piperidine: Lacks the ester and anilino groups.

The presence of the anilino group in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5S/c1-4-32-25(29)21-14-16-26(17-15-21)24(28)18-27(22-12-10-20(11-13-22)19(2)3)33(30,31)23-8-6-5-7-9-23/h5-13,19,21H,4,14-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXSQLOLVUGUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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